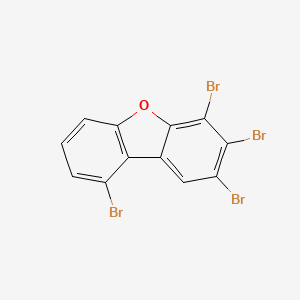

2,3,4,9-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-85-4 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,6,7,8-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H |

InChI Key |

HDFZMRCHMSCVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=CC(=C(C(=C3O2)Br)Br)Br |

Origin of Product |

United States |

Formation Mechanisms of 2,3,4,9 Tetrabromo Dibenzofuran and Polybrominated Dibenzofurans in Environmental and Industrial Processes

Pyrolytic and Thermal Formation Pathways

Polybrominated dibenzofurans are primarily formed under thermal conditions, such as those found in the combustion of BFRs, dismantling of waste electrical and electronic equipment (e-waste), metal smelting, and waste incineration. researchgate.net

Formation from Polybrominated Diphenyl Ethers (PBDEs) and Other Brominated Flame Retardants

Polybrominated diphenyl ethers (PBDEs) are widely used BFRs and are major precursors to the formation of PBDFs. researchgate.net During thermal stress, such as in manufacturing, recycling, or uncontrolled burning, PBDEs can undergo reactions to form PBDFs. researchgate.net The thermal treatment of plastics containing brominated compounds, especially PBDEs, often results in the formation of PBDD/Fs (polybrominated dibenzo-p-dioxins and dibenzofurans). nih.gov The presence of antimony(III) oxide and certain metals can increase the amount of PBDD/Fs formed. nih.gov

Research has shown that even polymer-linked BFRs, like tetrabromobisphenol A (TBBP A), which were previously thought to be sterically hindered from forming PBDD/Fs, can produce these toxic compounds under thermal stress. nih.gov Combustion experiments have revealed that both additive and polymer-linked TBBP A can form similar concentrations of PBDD/Fs. nih.gov Lower brominated PBDEs are more likely to form PBDD/Fs through the disruption of the ether bond, while higher brominated PBDEs tend to form polybromobenzene by cleavage of the ether bond. aaqr.org

Role of Precursor Compounds and Structural Rearrangements

The formation of PBDFs from PBDEs is not a simple process of debromination followed by the generation of bromophenols or bromobenzenes. acs.orgnih.gov Instead, a key pathway involves the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by a ring-closure reaction. researchgate.netacs.orgnih.gov This intramolecular cyclization is considered the most accessible route for PBDF production due to its modest reaction barriers. acs.orgnih.gov

The degree and pattern of bromination near the ether oxygen bridge have a minor influence on the governing mechanisms, meaning that even fully brominated PBDE isomers can form PBDD/Fs. acs.orgnih.gov The process can be influenced by the presence of oxygen, with different mechanisms leading to the formation of PBDDs. acs.orgnih.gov

Influence of Matrix Components and Catalytic Effects (e.g., Metals, Fly Ash)

The matrix in which thermal processes occur can significantly influence the formation of PBDD/Fs. Metals, in particular, can act as catalysts. researchgate.net Copper (Cu) is a potent catalyst for dioxin formation, and other metals like iron (Fe), zinc (Zn), potassium (K), and sodium (Na) have also been shown to increase PBDD/F formation. aaqr.orgejnet.org Studies have shown that metal chlorides are much more active catalysts than metal oxides. aaqr.orgnih.gov For instance, the presence of CuCl2 can increase the PCDD/F content by a factor of 292. aaqr.org

Fly ash, a byproduct of incineration, provides a surface for these catalytic reactions to occur, particularly in the cooler zones of incinerators (250°C - 450°C). nih.gov The composition of the fly ash, including its metal and carbon content, plays a crucial role in the rate of PBDD/F formation. ejnet.orgnih.gov

Kinetic and Computational Studies of Thermal Formation Mechanisms

Kinetic and computational studies have provided detailed mechanistic insights into the formation of PBDD/Fs from PBDEs. acs.orgnih.gov These studies have confirmed that the loss of an ortho bromine or hydrogen atom followed by ring closure is the most favorable pathway for PBDF formation. researchgate.netacs.orgnih.gov Theoretical calculations have been instrumental in understanding the reaction barriers and the complex mechanisms involved, particularly the role of bimolecular reactions with bromine and hydrogen atoms and the displacement reaction by triplet oxygen. acs.orgnih.gov

Kinetic models have been developed to predict PBDD/F formation in thermal systems, taking into account factors like temperature, time, and the composition of the reaction matrix. researchgate.net These models help in understanding the formation and destruction of these compounds under different conditions.

Photolytic and Photochemical Formation Pathways

In addition to thermal processes, PBDD/Fs can also be formed through photolytic and photochemical pathways.

Radical-Based Cyclization Mechanisms

The photolysis of PBDEs can lead to the formation of PBDFs through radical-based cyclization mechanisms. researchgate.netnih.gov This process typically involves the dissociation of an ortho C-Br bond, which generates an aryl radical. researchgate.netnih.gov This radical can then undergo intramolecular cyclization to form a PBDF. researchgate.netnih.gov

This cyclization reaction competes with hydrogen abstraction from surrounding molecules, which would lead to the formation of lower-brominated PBDEs. researchgate.netnih.gov The presence of hydrogen donors can, therefore, influence the yield of PBDFs. researchgate.netnih.gov Water has been identified as a medium that promotes the formation of PBDFs during photolysis. nih.gov

Influence of Hydrogen Donors and Solvent Effects on Photoreaction Kinetics

The kinetics of photoreactions involving polybrominated dibenzofurans (PBDFs), such as 2,3,4,9-Tetrabromo-dibenzofuran, are significantly influenced by the presence of hydrogen donors and the nature of the solvent. The formation of PBDFs often occurs through the photolysis of polybrominated diphenyl ethers (PBDEs), a common type of brominated flame retardant. During this process, the dissociation of an ortho C-Br bond on the PBDE molecule generates an aryl radical. This radical then faces a critical juncture: it can either undergo intramolecular cyclization to form a PBDF or react with a hydrogen donor to produce a less-brominated PBDE. nih.gov

The competition between these two pathways—cyclization versus hydrogen abstraction—is central to the photoreaction kinetics. nih.gov The rate of these reactions is heavily dependent on the surrounding medium.

Hydrogen Donors: The ability of a substance to donate a hydrogen atom can control the outcome of the photoreaction. Studies using 2,4,4'-tribromodiphenyl ether (BDE-28) as a model have shown that the hydrogen donation ability of the surrounding medium dictates the balance between the competing reactions. nih.gov

Water: Water has been identified as a significant promoter of PBDF formation. nih.gov

Organic Solvents: Solvents can act as hydrogen donors, with their effectiveness influencing the rate of hydrogen abstraction. nih.gov

Humic Substances: In aqueous solutions, substances like fulvic and humic acids have demonstrated a higher hydrogen donation ability than many small-molecule organic compounds, which is attributed to a partitioning effect. nih.gov

Photoproduct Analysis and Pathways

The photodegradation of this compound and other PBDFs proceeds through several key pathways, primarily involving the removal of bromine atoms and the breakdown of the dibenzofuran (B1670420) structure.

Reductive Debromination: A primary degradation pathway for PBDFs in aquatic environments is reductive dechlorination, a process that is also applicable to their brominated analogues. csbsju.edu During photolysis, a bromine atom is removed and replaced with a hydrogen atom, resulting in the formation of a lower-brominated dibenzofuran. For example, the photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) has been shown to produce various tetrachlorodibenzofuran (T4CDF) congeners. csbsju.edu Similarly, the photolysis of a T4CDF can yield a trichlorodibenzofuran (T3CDF). csbsju.edu This stepwise removal of halogen atoms is a significant transformation pathway under environmental conditions.

C-O Cleavage and Hydroxylation: In addition to losing bromine atoms, the core dibenzofuran structure can also be cleaved. Studies on the parent compound, dibenzofuran, in lake water have shown that photolysis can lead to the cleavage of the C-O ether bond, yielding 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu This dihydroxylated compound can undergo further reaction, such as hydroxylation, to form products like 2,2′,3-trihydroxybiphenyl. csbsju.edu These findings indicate that reductive debromination, C-O cleavage, and hydroxylation are all important transformation pathways for PBDFs in natural waters. csbsju.edu Analysis of the photolysis of 2,3,4,7,8-P5CDF has also detected polar photoproducts, which, after derivatization, suggest the formation of a hydroxylated, completely dehalogenated compound. csbsju.edu

The table below summarizes the key photodegradation pathways and resulting products for dibenzofurans.

| Initial Compound Family | Degradation Pathway | Resulting Product(s) | Source |

|---|---|---|---|

| Polychlorinated Dibenzofurans (PCDFs) | Reductive Dechlorination | Lower-chlorinated PCDFs (e.g., T4CDF from P5CDF) | csbsju.edu |

| Dibenzofuran (unsubstituted) | C-O Cleavage | 2,2′-dihydroxybiphenyl | csbsju.edu |

| 2,2′-dihydroxybiphenyl | Hydroxylation | 2,2′,3-trihydroxybiphenyl | csbsju.edu |

| Polychlorinated Dibenzofurans (PCDFs) | Hydroxylation & Dechlorination | Hydroxylated, dehalogenated compounds | csbsju.edu |

Unintentional Formation in Industrial Processes and Waste Streams (e.g., E-waste Recycling, Incineration)

Polybrominated dibenzofurans (PBDFs), including the this compound congener, are not intentionally manufactured but are formed as unintentional by-products in various industrial and thermal processes. nih.gov Their formation is a significant concern, particularly in the context of waste management and recycling. researchgate.netnih.gov

Precursors and Formation Mechanisms: The primary precursors for PBDF formation are polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants (BFRs) extensively used in plastics for electronic equipment, textiles, and furniture. researchgate.netmdpi.com During thermal stress, such as that occurring in incineration or e-waste recycling, PBDEs can be converted into PBDFs. researchgate.netnih.gov The most accessible pathway involves the loss of a bromine or hydrogen atom from an ortho position (a carbon atom adjacent to the ether linkage) on the PBDE molecule, followed by a ring-closure reaction to form the furan (B31954) ring structure. acs.org This process can occur at temperatures ranging from approximately 250 to 500 °C and is often facilitated by catalytically active surfaces. researchgate.net

E-waste Recycling: The recycling of electronic waste (e-waste) has been identified as a major source of PBDFs. mdpi.comnih.gov Primitive and uncontrolled recycling techniques, such as open incineration, acid washing, and crude dismantling, create conditions ripe for the conversion of PBDEs from plastics in items like cathode ray tube monitors and printed circuit boards into PBDFs. researchgate.netresearchgate.net Studies in e-waste recycling sites have found significant contamination of soil, air, and biota with these compounds. nih.govdntb.gov.ua The formation rates of PBDFs have been measured in recycling processes, highlighting the direct link between these activities and environmental contamination. researchgate.net

Incineration and Other Thermal Processes: Incineration of municipal and industrial waste containing brominated materials is another significant source of PBDFs. nih.gov Incomplete or uncontrolled combustion, such as in accidental fires, can generate high amounts of these toxic compounds. nih.govmst.dk The presence of certain metals and antimony(III) oxide, often used as a synergist with BFRs, can increase the quantity of PBDFs formed during thermal treatment. nih.gov Furthermore, PBDFs have been detected in the emissions from secondary copper and aluminum smelting operations, which often process scrap metal contaminated with plastics and other materials. nih.govnih.gov

The table below presents data on PBDF concentrations found in various media associated with industrial processes.

| Process/Matrix | Compound Family | Concentration/Emission | Source |

|---|---|---|---|

| E-waste site soil | PBDEs | Up to 789 ng/g dry weight | nih.gov |

| E-waste plastic fractions (South Africa) | ΣPBDFs | Around 1,000 µg/kg | researchgate.net |

| Secondary Copper Smelter Stack Gas | 2,3,7,8-PCDD/Fs | 0.09-5.24 ng/Nm³ | nih.gov |

| Secondary Copper Smelter Fly Ash | 2,3,7,8-PCDD/Fs | 20-2,712 ng/g | nih.gov |

| Secondary Aluminum Smelter Stack Gas | 2,3,7,8-PCDD/Fs | 120.7-870.4 pg/Nm³ | nih.gov |

| Secondary Aluminum Smelter Fly Ash | 2,3,7,8-PCDD/Fs | 13.40-292.9 ng/g | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 2,3,4,9 Tetrabromo Dibenzofuran

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Congener-Specific Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) stands as the gold standard for the congener-specific analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans, including 2,3,4,9-TeBDF. epa.govwell-labs.comeurofinsus.com This powerful technique combines the exceptional separation capabilities of HRGC with the precise mass analysis of HRMS, enabling the differentiation and quantification of individual congeners, even in complex mixtures. epa.govresearchgate.net

The gas chromatograph utilizes a high-resolution capillary column, such as a DB-5ms or equivalent, to separate the different PBDF congeners based on their boiling points and affinity for the stationary phase. nih.govwindows.net This separation is crucial as the toxicity of PBDFs varies significantly between congeners. Following chromatographic separation, the eluting compounds are introduced into the high-resolution mass spectrometer. HRMS provides very low detection limits, which is essential due to the high toxicity of some of these compounds. nih.gov The ability to monitor specific, characteristic ions in the mass spectrum of a compound, combined with the retention time from the gas chromatogram, makes GC-MS a superior detection system. nih.gov

For robust identification, specific criteria are employed, including the comparison of the GC retention time and the ion-abundance ratio of two exact m/z values with those of an authentic standard. well-labs.com This ensures a high degree of confidence in the identification of 2,3,4,9-TeBDF and its isomers. The use of isotopically labeled internal standards is also a common practice in HRGC-HRMS analysis to improve accuracy and precision. eurofinsus.com

Sample Preparation and Clean-up Protocols for Complex Environmental Matrices

The analysis of 2,3,4,9-TeBDF in complex environmental matrices such as soil, sediment, air, and biological tissues presents a significant challenge due to the presence of numerous interfering compounds. inchem.orgnilu.no Therefore, rigorous sample preparation and clean-up protocols are essential to isolate the target analyte and remove matrix components that could interfere with the analysis.

The initial step typically involves extraction of the analytes from the sample matrix. nih.gov Common extraction techniques include solvent extraction, particularly with solvents like dichloromethane/hexane. publications.gc.ca For biological samples, which have high lipid content, techniques like gel-permeation chromatography (GPC) are employed to remove these interfering lipids. nilu.nopublications.gc.ca

Following extraction, a multi-step clean-up process is necessary to remove co-extracted interfering compounds. This often involves column chromatography using various adsorbents. epa.gov A common approach includes the use of a multilayer silica (B1680970) gel column, which can be coupled with other materials like alumina (B75360) and carbon. nih.govpublications.gc.caosti.gov For instance, a multilayer silica column can be used in series with a Florisil micro-column for effective separation. nih.gov Activated carbon chromatography is particularly effective for separating planar molecules like PBDFs from other compounds. publications.gc.caosti.gov In some cases, treatment with concentrated sulfuric acid is used to remove organic interferences from the sample extract. nih.gov The entire process, from sample collection to analysis, must be conducted with care to avoid contamination. nih.gov

Isotope Dilution Mass Spectrometry Approaches for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantification of trace-level compounds, including 2,3,4,9-TeBDF. epa.govnih.gov This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled 2,3,4,9-TeBDF) to the sample at the beginning of the analytical procedure. well-labs.comepa.gov

This labeled internal standard behaves chemically and physically identically to the native analyte throughout the extraction, clean-up, and analysis steps. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using HRGC-HRMS, the concentration of the native analyte in the original sample can be accurately determined. epa.gov This approach effectively compensates for any losses of the analyte that may occur during sample preparation and analysis, leading to highly precise and accurate quantification. nih.gov The use of multiple labeled compounds for different congeners is a common practice in comprehensive dioxin and furan (B31954) analysis. eurofinsus.com

Spectroscopic Characterization Techniques

In addition to chromatographic and mass spectrometric methods, various spectroscopic techniques play a crucial role in the characterization of 2,3,4,9-TeBDF, providing detailed information about its molecular structure and properties.

Elucidation of Molecular Structure and Isomeric Specificity

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. nih.gov For PBDFs, ¹H and ¹³C NMR spectroscopy can provide information about the number and chemical environment of the hydrogen and carbon atoms in the molecule, which helps in confirming the substitution pattern of the bromine atoms on the dibenzofuran (B1670420) backbone. nih.govchemicalbook.com Advanced 2D NMR techniques can further establish the connectivity between different atoms, providing unambiguous structural assignment. nih.gov

Advanced Mass Spectrometry: Beyond its use in quantification, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide structural information. chemrxiv.orgchemrxiv.org By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the substitution pattern of the bromine atoms. High-resolution mass spectrometry also allows for the determination of the elemental composition of the molecule with high accuracy. chemrxiv.org

Advanced Vibrational and Electronic Spectroscopy for Mechanistic Insights

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. researchgate.net The infrared spectrum of 2,3,4,9-TeBDF will exhibit characteristic absorption bands corresponding to the vibrations of the C-Br, C-O-C, and aromatic C-H and C=C bonds. researchgate.netshimadzu.com While FT-IR can be used for the identification of functional groups and can help in distinguishing between different classes of brominated flame retardants, its ability to differentiate between closely related isomers like PBDF congeners can be limited, especially in complex mixtures. shimadzu.comipcp.ch

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 2,3,4,9-TeBDF will result in the promotion of electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is influenced by the extent of conjugation in the aromatic system and the presence of bromine substituents. nih.govnist.gov Studies on related compounds have shown that photolysis under UV light can lead to the formation of brominated dibenzofurans. nih.gov

Environmental Behavior and Transformation Mechanisms of 2,3,4,9 Tetrabromo Dibenzofuran and Polybrominated Dibenzofurans

Environmental Transport and Distribution Processes

The movement and ultimate fate of 2,3,4,9-Tetrabromo-dibenzofuran and other PBDFs in the environment are governed by their partitioning behavior between different environmental compartments and their susceptibility to long-range transport.

Partitioning Behavior in Multi-Compartment Systems (Atmosphere, Aquatic, Terrestrial)

The distribution of PBDFs, including the tetrabromo- congeners, across environmental compartments is largely determined by their physicochemical properties, such as low water solubility and high lipophilicity. While specific experimental data for this compound is scarce, the properties of related compounds, such as other tetrabrominated and tetrachlorinated dibenzofurans, provide valuable insights into its likely behavior.

These compounds are known to have high octanol-water partition coefficients (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment rather than dissolving in water. nih.gov For instance, the log Kow for the related compound 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is 6.53, suggesting a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to particulate matter. nih.gov

In the atmosphere, the partitioning between the gas phase and atmospheric particles is a critical process. This is influenced by the compound's vapor pressure and octanol-air partition coefficient (Koa). Highly brominated furans tend to have lower vapor pressures and thus are more likely to be associated with particulate matter.

Fugacity models, which predict the direction of chemical movement, suggest that for many polyhalogenated dibenzofurans, there is a net volatilization from water to air for lower-chlorinated congeners, while higher-chlorinated congeners are closer to equilibrium in air-soil exchange. chemeo.com This indicates that tetrabromodibenzofurans likely exhibit a dynamic exchange between environmental surfaces and the atmosphere.

Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for Tetrabrominated/Tetrachlorinated Dibenzofurans Note: Data for the specific this compound isomer is limited. The table includes data for related compounds to infer potential properties.

| Compound | Property | Value | Source |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | Log Kow | 6.53 | nih.gov |

| 2,3,4,9-Tetrachlorodibenzofuran | Log P (Octanol/Water) | 6.200 (Crippen Method) | chemeo.com |

| 1,2,3,7-Tetrabromo-dibenzofuran | Log P (Octanol/Water) | Data not readily available, but expected to be high | chemeo.com |

Atmospheric Transport and Deposition Mechanisms

Once in the atmosphere, this compound and its congeners can undergo long-range transport. Their association with atmospheric particles allows them to be carried over vast distances, leading to their detection in remote regions far from their original sources.

The primary deposition mechanisms for these particle-bound compounds are wet and dry deposition. Wet deposition occurs through precipitation (rain or snow), while dry deposition involves the settling of particles out of the air. The efficiency of these processes depends on meteorological conditions and the size and density of the particles to which the PBDFs are adsorbed.

Modeling studies have predicted that a significant portion of some polyhalogenated dibenzofurans can be vaporized from soil into the atmosphere, contributing to their atmospheric burden and subsequent transport. nih.gov

Degradation and Transformation Pathways

The persistence of this compound in the environment is counteracted by several degradation processes, although these are generally slow.

Photochemical Degradation Mechanisms (e.g., Reductive Dehalogenation, Hydroxylation)

Photochemical degradation is a significant transformation pathway for PBDFs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. Studies on related chlorinated and brominated dibenzofurans have elucidated several key mechanisms. csbsju.edu

Reductive dehalogenation is a primary photochemical process where a bromine atom is replaced by a hydrogen atom. This process has been observed for various polychlorinated dibenzofurans (PCDFs) and is likely a major degradation pathway for PBDFs as well. csbsju.edu For instance, the photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in lake water resulted in the formation of tetrachlorodibenzofuran congeners. csbsju.edu

Hydroxylation , the addition of a hydroxyl (-OH) group to the aromatic ring, is another identified photochemical transformation. The photolysis of the parent compound, dibenzofuran (B1670420), in lake water has been shown to yield 2,2′-dihydroxybiphenyl, which can be further hydroxylated to trihydroxybiphenyls. csbsju.edu This suggests that similar hydroxylated products could be formed from brominated congeners.

The rates of photodegradation can be significantly enhanced in natural waters due to the presence of dissolved organic matter, which can act as a photosensitizer. ias.ac.in For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran was found to be 240 times faster in natural lake water compared to a distilled water-acetonitrile solution. ias.ac.in

Biodegradation Pathways and Microbial Interactions

The biodegradation of PBDFs is generally a slow process, with the rate and extent of degradation being highly dependent on the degree of bromination and the specific congener.

Certain microorganisms have demonstrated the ability to degrade dibenzofuran and some of its chlorinated derivatives. For example, the bacterium Terrabacter sp. strain DBF63, which can utilize dibenzofuran as a growth substrate, has been shown to degrade mono- and dichlorinated dibenzofurans more effectively than their dioxin counterparts in soil slurry systems. nih.gov This strain was also found to reduce the concentration of tetra- to hexa-chlorinated congeners in contaminated soil by approximately 10% within a seven-day period. nih.gov

The primary mechanism of bacterial degradation often involves dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic ring. This can occur via two main pathways:

Angular dioxygenation: The enzyme attacks the angular position adjacent to the ether bridge, leading to the cleavage of the furan (B31954) ring. This pathway can result in the formation of catechols, which can be further metabolized.

Lateral dioxygenation: The enzyme attacks two adjacent carbon atoms on one of the benzene (B151609) rings, leading to the formation of a dihydrodiol, which can then undergo further degradation.

White-rot fungi, with their extracellular lignin-modifying enzymes, also show potential for degrading highly halogenated compounds. While specific studies on this compound are lacking, research on the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has shown that fungal laccases can lead to its degradation. vu.nl

Table 2: Microbial Degradation of Dibenzofuran and its Halogenated Derivatives

| Microorganism | Substrate(s) | Key Findings | Source |

|---|---|---|---|

| Terrabacter sp. strain DBF63 | Dibenzofuran, 2,8-Dichlorodibenzofuran | Degraded 90% of 2,8-Cl2DF in soil slurry within 7 days. Showed some activity against tetra- to hexa-chlorinated congeners. | nih.gov |

| Sphingomonas sp. strain XLDN2-5 | Dibenzofuran (cometabolically) | Degraded dibenzofuran to salicylic (B10762653) acid via angular dioxygenation. | nih.gov |

| Rigidoporus sp. FMD21 (fungus) | 2,3,7,8-TCDD (a related compound) | Extracellular enzymes, mainly laccase, degraded 77.4% of TCDD within 36 days. | vu.nl |

Thermolytic Degradation and Stability in Environmental Contexts

Polybrominated dibenzofurans are known to be thermally stable. However, they can be formed during the thermal degradation of other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. The pyrolysis of chlorinated phenols has also been shown to yield small amounts of PCDF isomers. nih.gov

In the context of environmental stability, their thermal resistance means that they are not readily broken down by moderate environmental temperature fluctuations. Significant degradation requires the high temperatures found in industrial incineration processes. Improper incineration of waste containing brominated flame retardants can be a source of PBDFs in the environment.

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships Sars of Polybrominated Dibenzofurans

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The biological effects of 2,3,4,9-Tetrabromo-dibenzofuran and other polybrominated dibenzofurans (PBDFs) are largely mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Halogenated dibenzofurans, including PBDFs, bind to the AhR. t3db.ca This binding event initiates a cascade of molecular events. nih.gov

Upon ligand binding, the AhR undergoes a conformational change and translocates from the cytoplasm into the nucleus. nih.govnih.gov In the nucleus, the ligand-AhR complex dimerizes with the AhR nuclear translocator (ARNT). nih.gov This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. t3db.canih.gov This binding enhances the transcriptional activation of these genes, leading to the synthesis of various proteins, including xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). t3db.canih.gov

The activation of the AhR signaling pathway by compounds like this compound can lead to a range of toxic responses, including body weight loss, thymic atrophy, and cancer. t3db.ca The potency of different PBDF congeners in activating the AhR is structure-dependent. acs.org

Molecular Mechanisms of Cellular Uptake, Distribution, and Elimination Kinetics

The biological activity of this compound is also governed by its uptake into cells, distribution throughout the body, and subsequent elimination.

Following exposure, 2,3,7,8-tetrabromodibenzofuran (B3055897) (a related isomer) shows a significant affinity for the liver. nih.govresearchgate.net Studies in mice have shown that after oral administration, a substantial portion of the administered dose is found in the liver. nih.govresearchgate.net For instance, the hepatic uptake of 2,3,7,8-tetrabromodibenzofuran was reported to be 33% of the administered dose. nih.govresearchgate.netdntb.gov.ua The retention of these compounds in the liver is a key factor in their toxicity. The elimination of 2,3,7,8-substituted PBDFs from the liver follows first-order kinetics. nih.govresearchgate.netresearchgate.net The hepatic elimination half-time for 2,3,7,8-tetrabromodibenzofuran in mice has been determined to be approximately 8.8 days. nih.govresearchgate.netresearchgate.net

Metabolic transformation is a critical step in the detoxification and elimination of PBDFs. The primary route of metabolism for these compounds is hydroxylation, catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.netwur.nl This process introduces a hydroxyl group onto the aromatic ring, increasing the water solubility of the compound and facilitating its excretion.

Structure-Activity Relationships for Receptor Affinity and Mechanistic Pathways

The relationship between the chemical structure of PBDFs and their biological activity, particularly their affinity for the AhR, has been a subject of extensive research. The position and number of bromine atoms on the dibenzofuran (B1670420) ring system are critical determinants of a congener's toxic potential. nih.gov

Congeners with bromine atoms at the 2, 3, 7, and 8 positions generally exhibit the highest affinity for the AhR and, consequently, the greatest toxicity. nih.gov This specific substitution pattern confers a planar or near-planar conformation to the molecule, which is a key requirement for high-affinity binding to the AhR. nih.gov The presence of a nucleophilic center (the oxygen atom in the furan (B31954) ring) surrounded by electrophilic halogen substituents at these lateral positions is crucial for strong receptor binding. nih.gov

The affinity of a halogenated aromatic compound for the AhR is also influenced by its lipophilicity, electron affinity, and entropy. nih.gov Generally, compounds that are less lipophilic, have a higher electron affinity, and lower entropy are expected to have a higher affinity for the AhR. nih.gov

Comparative Mechanistic Studies with Polychlorinated Analogues

The toxicological profiles of PBDFs are often compared to their polychlorinated dibenzofuran (PCDF) counterparts. Both classes of compounds share a common mechanism of action, primarily mediated through the AhR. nih.govpops.int

Studies comparing the relative potencies of brominated and chlorinated congeners have shown that PBDFs can be as potent, or in some cases even more potent, than their chlorinated analogues in activating the AhR and eliciting dioxin-like effects. acs.orgnih.gov For example, 2,3,7,8-tetrabromodibenzofuran has been shown to be more potent than 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) in inducing certain toxic endpoints. nih.govresearchgate.net

Occurrence, Distribution, and Source Apportionment of 2,3,4,9 Tetrabromo Dibenzofuran in Environmental Matrices

Congener Profile Analysis in Environmental Samples (e.g., Soil, Sediments, Atmospheric Particulates, Fire Residues)

Congener profile analysis is a critical tool for understanding the distribution of 2,3,4,9-Tetrabromo-dibenzofuran and other related compounds in the environment. This involves determining the relative abundance of different PBDF congeners in a sample. The specific pattern of congeners can provide clues about the origin and transformation processes of the contamination.

Soil and Sediments: Studies have shown that soil and sediment act as significant sinks for PBDFs. The congener profiles in these matrices are often dominated by more highly brominated congeners due to their lower volatility and higher persistence. For instance, analysis of sediments in areas with historical industrial activity often reveals a distinct pattern of PBDFs. usgs.gov The congener profiles in water have been found to be similar to those in the corresponding sediment, indicating a strong correlation between these two environmental compartments. nih.gov

Atmospheric Particulates: Atmospheric particulates can transport PBDFs over long distances. The congener profile on these particles is influenced by the source of the emissions. For example, emissions from waste incineration may have a different PBDF signature compared to emissions from metal recycling facilities. Principal component analysis (PCA) has been used to differentiate between indoor and outdoor PM₂.₅-bound PBDD/Fs, suggesting distinct sources for each. aaqr.org

Fire Residues: Accidental fires and the controlled burning of materials containing brominated flame retardants (BFRs) are significant sources of PBDFs. Analysis of fire residues often shows a complex mixture of PBDF congeners. The specific profile can depend on the type of material burned and the conditions of the fire.

| Environmental Matrix | Typical Findings for PBDFs |

| Soil | Acts as a long-term sink; profiles can reflect historical contamination. nih.govnih.gov |

| Sediments | High correlation with water contamination; profiles often show higher brominated congeners. usgs.govnih.gov |

| Atmospheric Particulates | Transports PBDFs over long distances; profiles vary by emission source. aaqr.org |

| Fire Residues | Complex mixtures of congeners depending on the fuel and fire conditions. |

Identification of Specific Source Signatures (e.g., E-waste, Industrial Emissions, Accidental Fires)

Identifying the specific sources of this compound is crucial for effective environmental management. Different sources are associated with unique "fingerprints" or congener profiles.

E-waste: The informal recycling of electronic waste (e-waste) through processes like open burning and dismantling is a major source of PBDFs. researchgate.net The thermal degradation of BFRs used in plastics and circuit boards leads to the formation of a wide range of PBDFs. The congener profile from e-waste recycling sites is often characterized by specific ratios of different PBDFs.

Industrial Emissions: Industrial processes, such as metal smelting and waste incineration, can be significant sources of PBDFs. ontosight.aiinchem.org The congener profiles from these sources can be highly specific. For example, emissions from a municipal waste incinerator might have a different PBDF fingerprint compared to a secondary steel plant.

Accidental Fires: Fires in buildings, vehicles, and landfills can release large quantities of PBDFs into the environment. The composition of the PBDF mixture will depend on the materials involved in the fire. For example, a fire in a warehouse storing electronics will likely produce a different PBDE and PBDF profile than a forest fire. inchem.org

| Source | Key Characteristics of PBDF Signature |

| E-waste Recycling | High concentrations of various PBDF congeners due to the thermal breakdown of BFRs. researchgate.net |

| Industrial Emissions | Specific congener profiles that can be traced back to particular industrial processes. ontosight.ai |

| Accidental Fires | A complex and variable mixture of PBDFs depending on the materials burned. inchem.org |

Methodologies for Source Apportionment Studies and Fingerprinting

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the complexity of large datasets, such as those from congener-specific analysis. By identifying the principal components, researchers can group samples with similar congener profiles and potentially link them to specific sources. aaqr.org PCA has been successfully used to distinguish between different sources of PBDD/Fs in indoor and outdoor environments. aaqr.org

Chemical Mass Balance (CMB): CMB models use the known chemical profiles of potential sources to estimate their contribution to the composition of a receptor sample. This method requires a comprehensive library of source profiles.

Positive Matrix Factorization (PMF): PMF is a receptor modeling technique that does not require pre-defined source profiles. It analyzes the data from receptor sites to identify the number of sources and their chemical fingerprints.

Congener Ratio Analysis: Specific ratios between different PBDF congeners can serve as a fingerprint for a particular source. nih.gov For example, the ratio of 2,3,7,8-TCDD to total TCDD has been used to trace the source of dioxin contamination. nih.govnih.gov This approach can be extended to PBDFs to help identify their origins.

These advanced analytical and statistical methods are essential for "fingerprinting" the sources of this compound and other PBDFs, enabling targeted strategies to mitigate their release into the environment. nih.gov

Mitigation and Control Strategies for Polybrominated Dibenzofuran Formation and Release

Engineering Controls for Minimizing Unintentional Formation in Thermal Processes

The formation of PBDFs is a known consequence of thermal processes involving materials containing brominated flame retardants (BFRs), such as the incineration or pyrolysis of electronic waste. Engineering controls are essential to disrupt the chemical pathways leading to PBDF synthesis. Key factors influencing PBDF formation in these processes include temperature, residence time, and the presence of precursors and catalysts.

Temperature Control:

Temperature is a critical parameter in controlling the formation and destruction of PBDFs. Research has shown that specific temperature ranges can either promote or inhibit their formation. For instance, in the pyrolysis of printed circuit boards, increasing the temperature can lead to a significant reduction in PBDF emissions.

A study on the pyrolysis of waste printed circuit boards demonstrated that elevating the pyrolysis temperature from 850°C to 1200°C resulted in an approximately 50% decrease in the total content of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs in the bottom ash and flue gas. mdpi.comornl.gov This is because higher temperatures facilitate the thermal destruction of the PBDF molecules.

Addition of Alkaline Sorbents:

The addition of alkaline sorbents, such as calcium oxide (CaO), has proven to be a highly effective method for inhibiting the synthesis of PBDFs. The mechanism involves the capture of hydrogen bromide (HBr), a key precursor in the formation of PBDFs.

In the same study on printed circuit board pyrolysis, the addition of CaO resulted in a remarkable inhibition of PBDD/F synthesis by more than 90%. mdpi.comornl.gov The proposed mechanism is the reaction between CaO and HBr to form the solid-phase product calcium bromide (CaBr₂), thus preventing HBr from participating in the reactions that form PBDFs. mdpi.comornl.gov

Interactive Data Table: Engineering Controls for PBDF Mitigation

| Control Strategy | Parameter | Finding | Efficacy |

| Temperature Increase | Pyrolysis Temperature | Increasing from 850°C to 1200°C | ~50% reduction in total PBDD/F content mdpi.comornl.gov |

| Alkaline Sorbent Addition | Additive | Calcium Oxide (CaO) | >90% inhibition of PBDD/F synthesis mdpi.comornl.gov |

Advanced Treatment Technologies for Contaminated Media: Mechanistic Basis for Remediation

Once released into the environment, PBDFs can contaminate soil, sediment, and water. Advanced treatment technologies are being developed and implemented to remediate these contaminated media. These technologies are based on various chemical and biological principles aimed at degrading or transforming the PBDF molecules into less harmful substances.

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.commdpi.com These radicals can non-selectively attack and break down persistent organic pollutants like PBDFs. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. wikipedia.orgmembranechemicals.commdpi.com The fundamental mechanism involves the generation of •OH radicals, which initiate a series of oxidation reactions leading to the cleavage of the aromatic rings and the carbon-bromine bonds in the PBDF molecule, ultimately resulting in mineralization to carbon dioxide, water, and inorganic bromide. wikipedia.orgmdpi.com

Photocatalytic Degradation:

Photocatalysis is another promising AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate reactive oxygen species. mdpi.comresearchgate.netnih.govmdpi.com When the photocatalyst absorbs photons of sufficient energy, electron-hole pairs are generated. These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which then attack and degrade the PBDF molecules adsorbed on the catalyst surface. mdpi.comresearchgate.netnih.govmdpi.com Studies on the photocatalytic degradation of related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) have shown high degradation efficiencies, with the primary degradation pathway involving the cleavage of the carbon-halogen bonds. mdpi.comresearchgate.net For instance, a study on the photocatalytic degradation of 2,3,7,8-TCDF using a Ti-Si oxide composite resulted in 98-99% degradation after 70 minutes of UV irradiation. researchgate.net

Microbial Degradation:

Bioremediation, which utilizes microorganisms to break down pollutants, offers a potentially cost-effective and environmentally friendly approach to cleaning up PBDF-contaminated sites. researchgate.netnih.govfrontiersin.org Certain bacteria and fungi have been identified that can degrade halogenated aromatic compounds. The degradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria often utilize dioxygenase enzymes to initiate the attack on the aromatic rings, leading to ring cleavage and subsequent degradation. nih.govhmroyal.com For anaerobic degradation, a key mechanism is reductive dehalogenation, where bacteria use the halogenated compound as an electron acceptor, replacing a bromine atom with a hydrogen atom. nih.gov This process is particularly important for highly brominated congeners. For example, some Dehalococcoides species have been implicated in the reductive dechlorination of higher chlorinated dioxins. nih.gov Research on the biodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) has shown that the brown-rot fungus Aspergillus aculeatus can remove up to 21% of the dioxin after 30 days of incubation. nih.gov A study on 2,3,7,8-TCDD degradation by Penicillium sp. QI-1 reported an 87.9% degradation rate within 6 days under optimal conditions. d-nb.info

Interactive Data Table: Advanced Treatment Technologies for Dioxin-like Compounds

| Technology | Mechanism | Key Reactive Species/Organism | Reported Efficiency (for related compounds) |

| Advanced Oxidation Processes (AOPs) | Oxidation by hydroxyl radicals | •OH | High mineralization potential for organic pollutants wikipedia.orgmdpi.com |

| Photocatalytic Degradation | Oxidation by photogenerated reactive oxygen species | •OH, O₂⁻• | 98-99% degradation of 2,3,7,8-TCDF in 70 min researchgate.net |

| Microbial Degradation (Aerobic) | Enzymatic ring cleavage | Dioxygenases | Degradation of lower chlorinated dioxins nih.govhmroyal.com |

| Microbial Degradation (Anaerobic) | Reductive dehalogenation | Dehalococcoides species | Dechlorination of higher chlorinated dioxins nih.gov |

| Fungal Degradation | Enzymatic degradation | Aspergillus aculeatus | 21% removal of 1,2,3,4-TCDD in 30 days nih.gov |

Research into Alternative Materials and Processes to Reduce PBDF Formation

A proactive approach to mitigating PBDF pollution is to reduce or eliminate the use of materials and processes that lead to their formation. This involves the development and adoption of alternative flame retardants and modifications to industrial processes.

Alternative Flame Retardants:

The increasing concern over the environmental and health impacts of brominated flame retardants has driven research into safer alternatives. mst.dk4spe.org Non-halogenated flame retardants are a major focus of this research.

Phosphorus-based Flame Retardants: These compounds, such as organophosphorus flame retardants (OPFRs) and ammonium (B1175870) polyphosphate, are widely used alternatives. pops.intchempoint.compinfa.eu They can act in both the condensed phase by promoting char formation, which creates a protective barrier, and in the gas phase by releasing radical scavengers that inhibit combustion. chempoint.com

Nitrogen-based Flame Retardants: Melamine and its derivatives are examples of nitrogen-based flame retardants that function through an intumescent mechanism, swelling upon heating to form a protective char layer. pops.int

Inorganic Flame Retardants: Metal hydroxides like aluminum trihydroxide and magnesium hydroxide (B78521) act by releasing water upon heating, which cools the material and dilutes flammable gases. mst.dkpops.int

Bio-based Flame Retardants:

There is a growing interest in developing flame retardants from renewable resources to enhance sustainability. mdpi.comornl.govplasticsengineering.orgnih.govresearchgate.net Bio-based flame retardants derived from molecules like lignin, chitosan, and phytic acid are being explored. mdpi.comresearchgate.net These materials can offer effective flame retardancy, often through char formation, and have the potential for a lower environmental footprint. mdpi.comornl.gov For example, lignin-derived flame retardants have been shown to improve the fire resistance of polymers.

Process Modifications:

Beyond replacing BFRs, modifications to industrial processes can also reduce the likelihood of PBDF formation. This includes optimizing combustion conditions in waste incinerators to ensure complete destruction of organic materials and implementing closed-loop recycling processes for electronic waste that minimize the potential for PBDF release.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 2,3,4,9-tetrabromo-dibenzofuran in environmental samples?

- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for precise identification and quantification. For trace-level detection, employ isotope dilution techniques with isotopically labeled internal standards (e.g., -labeled analogs). Sample preparation should include Soxhlet extraction with toluene or nonanol-based solvents, followed by silica gel or activated carbon cleanup to remove interfering compounds .

Q. How can researchers optimize synthetic routes for brominated dibenzofurans like this compound?

- Methodological Answer : Catalytic bromination using bromine donors (e.g., ) in the presence of Lewis acids like or under inert conditions is effective. Monitor regioselectivity via nuclear magnetic resonance (NMR) to confirm substitution patterns. For regiochemical control, consider steric and electronic effects of substituents on the dibenzofuran backbone .

Q. What experimental parameters influence the environmental persistence of this compound?

- Methodological Answer : Conduct photodegradation studies under UV light (254–365 nm) to assess photolytic stability. Evaluate hydrolysis rates at varying pH levels (4–10) and temperatures (20–50°C). Use high-performance liquid chromatography (HPLC) with diode-array detection to monitor degradation products. Higher bromination typically increases persistence due to reduced microbial and chemical reactivity .

Advanced Research Questions

Q. How can metabolic pathways of this compound in mammalian systems be elucidated?

- Methodological Answer : Administer -radiolabeled 2,3,4,9-TBDF to murine models and analyze tissue distribution via autoradiography. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydroxylated metabolites in liver microsomes. Compare metabolic ratios (M/P) to lower-brominated analogs; higher bromination often reduces enzymatic turnover .

Q. What strategies resolve discrepancies between bioassay and instrumental analysis for this compound detection?

- Methodological Answer : When bioassays (e.g., DR CALUX) indicate dioxin-like activity but GC-HRMS does not detect regulated congeners, perform non-targeted screening with HRMS to identify novel brominated contaminants. Confirm structural identity via collision-induced dissociation (CID) spectra and compare with synthesized reference standards .

Q. How do microbial dioxygenases catalyze the degradation of brominated dibenzofurans?

- Methodological Answer : Isolate bacterial strains (e.g., Rhodococcus opacus SAO101) capable of lateral dioxygenation. Characterize enzyme activity using -labeling experiments and X-ray crystallography to map active-site residues. Note that bromine substituents hinder enzymatic cleavage compared to chlorinated analogs .

Q. What kinetic models explain the high-temperature pyrolysis of this compound?

- Methodological Answer : Use a perfectly stirred reactor under inert conditions (500–950°C) to study gas-phase decomposition. Quantify radical intermediates (e.g., Br·, HBr) via electron paramagnetic resonance (EPR) spectroscopy. Integrate density functional theory (DFT) calculations to predict bond dissociation energies and validate mechanisms against experimental data .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the toxicity of highly brominated dibenzofurans?

- Methodological Answer : Discrepancies arise from differences in bioassay sensitivity (e.g., aryl hydrocarbon receptor affinity vs. cytotoxicity assays) and metabolic activation in test systems. Standardize assays using human hepatocyte lines and control for congener purity (>99.5%) to minimize batch variability .

Q. How can researchers address inconsistencies in regioselectivity during bromination?

- Methodological Answer : Perform kinetic vs. thermodynamic control experiments. Use low temperatures (0–25°C) and polar aprotic solvents (e.g., DMF) to favor kinetic products. Characterize intermediates via time-resolved NMR or in situ infrared spectroscopy to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.